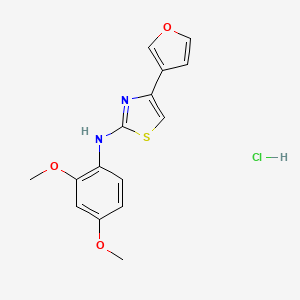
N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, also known as DMF-TA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative and has been found to exhibit various biological activities, including anti-inflammatory and anticancer effects.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole compounds, including derivatives similar in structure to N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, have been studied for their potential as corrosion inhibitors. For example, thiazoles have been synthesized and evaluated for their effectiveness in inhibiting copper corrosion in acidic environments. The study found that thiazole derivatives exhibit significant corrosion inhibition efficiencies, highlighting their potential application in protecting metal surfaces from corrosion (Farahati et al., 2019).
Anti-Inflammatory and Anti-Cancer Activities
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been examined for anti-inflammatory activity in both in vitro and in vivo assays. These compounds showed direct inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases, suggesting their potential as therapeutic agents for conditions such as asthma and rheumatoid arthritis (Suh et al., 2012).
Biosensor Development
Studies on the synthesis of novel 3-aminopropoxy-substituted dioxins, structurally related to thiazole derivatives, have shown potential for the development of photonic biosensors. These sensors could be used for detecting environmental pollutants, including dioxins, which have significant health implications (Kalantzi et al., 2021).
Antimicrobial Activity
Thiazole-based compounds have also been investigated for their antimicrobial properties. A study on a thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of bacteria and fungi, suggesting its potential for pharmacological and medical applications (Çakmak et al., 2022).
Insecticidal Activity
Research into 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines has revealed their potential as novel insecticides. Preliminary bioassays indicated significant activity against Aphis fabae, suggesting these compounds could be developed into new agents for pest control (Luo Xian, 2011).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S.ClH/c1-18-11-3-4-12(14(7-11)19-2)16-15-17-13(9-21-15)10-5-6-20-8-10;/h3-9H,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPMERVNZYPOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=COC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2618332.png)
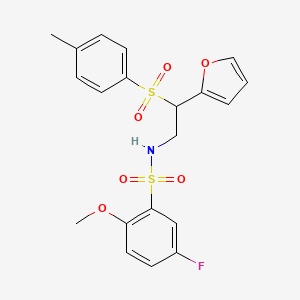
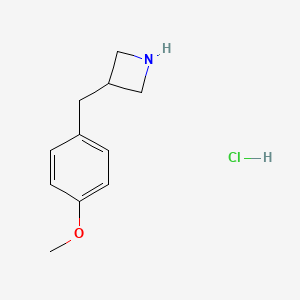

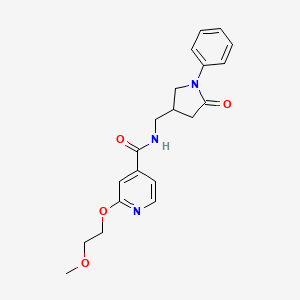
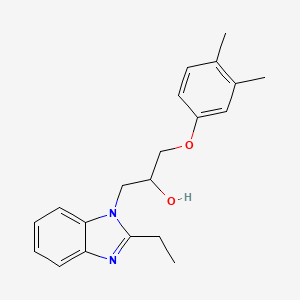
![6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2618344.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)
![7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2618347.png)
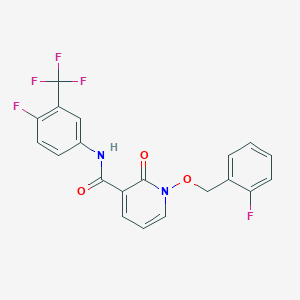
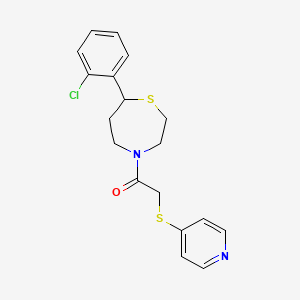
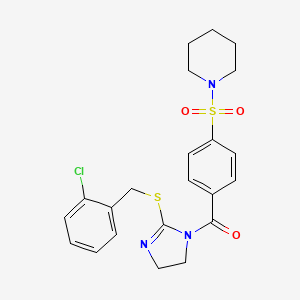
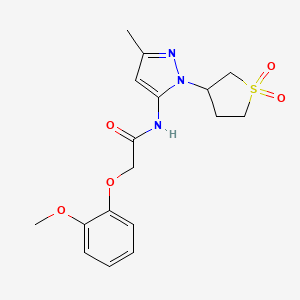
![8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline](/img/structure/B2618353.png)